1-{[(4-Benzylpiperazin-1-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one
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Overview
Description
1-{[(4-Benzylpiperazin-1-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one is a complex organic compound with a unique structure that combines a bicyclic heptane core with a piperazine and sulfonyl functional group.
Preparation Methods
The synthesis of 1-{[(4-Benzylpiperazin-1-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one typically involves multiple steps:
Formation of the bicyclic heptane core: This can be achieved through various organic synthesis techniques, including cycloaddition reactions.
Introduction of the piperazine moiety: This step often involves nucleophilic substitution reactions where a piperazine derivative is introduced.
Final coupling: The final step involves coupling the sulfonylated piperazine with the bicyclic heptane core under controlled conditions
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-{[(4-Benzylpiperazin-1-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting sulfonyl groups to thiols.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into its constituent parts
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[(4-Benzylpiperazin-1-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent, showing significant antibacterial and antifungal activity.
Biological Research: The compound is used in molecular modeling studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-{[(4-Benzylpiperazin-1-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets. The piperazine moiety allows it to bind to receptors or enzymes, potentially inhibiting their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar compounds include:
- 1-{[(Dicyclohexylamino)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]hept-2-yl chloroacetate
- 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one
Compared to these compounds, 1-{[(4-Benzylpiperazin-1-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one is unique due to its specific combination of a piperazine and sulfonyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H30N2O3S |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
1-[(4-benzylpiperazin-1-yl)sulfonylmethyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C21H30N2O3S/c1-20(2)18-8-9-21(20,19(24)14-18)16-27(25,26)23-12-10-22(11-13-23)15-17-6-4-3-5-7-17/h3-7,18H,8-16H2,1-2H3 |
InChI Key |
PMKBLFJSSLFUQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CCN(CC3)CC4=CC=CC=C4)C |
Origin of Product |
United States |
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